molecular formula C7H7N3O B12993009 Benzo[c][1,2,5]oxadiazol-4-ylmethanamine

Benzo[c][1,2,5]oxadiazol-4-ylmethanamine

Cat. No.: B12993009
M. Wt: 149.15 g/mol
InChI Key: NYGJSNSHXJNZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize optimized reaction conditions to maximize yield and purity. These processes often include steps such as purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]oxadiazol-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives .

Scientific Research Applications

Benzo[c][1,2,5]oxadiazol-4-ylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit hypoxia-inducing factors makes it particularly valuable in cancer research .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2,1,3-benzoxadiazol-4-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2

InChI Key

NYGJSNSHXJNZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.